molecular formula C27H34N6O8 B14198045 Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine CAS No. 918440-03-6

Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine

Katalognummer: B14198045
CAS-Nummer: 918440-03-6
Molekulargewicht: 570.6 g/mol
InChI-Schlüssel: SEDXVFKQRRRUKG-ACRUOGEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine is a peptide compound composed of a sequence of amino acids: glycine, serine, and phenylalanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds, although these are less common.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.

    Substitution: Various protecting groups and coupling reagents are used during SPPS to achieve specific substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can introduce new functional groups into the peptide chain.

Wissenschaftliche Forschungsanwendungen

Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-phenylalanine: A simpler dipeptide with similar structural motifs.

    L-phenylalanyl-L-phenylalanine: Another peptide with two phenylalanine residues.

    Glycyl-L-seryl-L-phenylalanine: A tripeptide with a similar sequence but fewer glycine residues.

Uniqueness

Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple glycine residues provides flexibility, while the serine and phenylalanine residues contribute to its bioactivity and potential interactions with molecular targets.

Eigenschaften

CAS-Nummer

918440-03-6

Molekularformel

C27H34N6O8

Molekulargewicht

570.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H34N6O8/c28-13-22(35)29-14-23(36)30-15-24(37)31-21(16-34)26(39)32-19(11-17-7-3-1-4-8-17)25(38)33-20(27(40)41)12-18-9-5-2-6-10-18/h1-10,19-21,34H,11-16,28H2,(H,29,35)(H,30,36)(H,31,37)(H,32,39)(H,33,38)(H,40,41)/t19-,20-,21-/m0/s1

InChI-Schlüssel

SEDXVFKQRRRUKG-ACRUOGEOSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CN

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.